molecular formula C9H14N4O B6629186 2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide

2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide

Cat. No. B6629186
M. Wt: 194.23 g/mol
InChI Key: RRWLAWAYTNVWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazole-containing compounds and has been found to possess unique properties that make it a promising candidate for various research applications.

Mechanism of Action

2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide acts as a selective antagonist of the dopamine D4 receptor. It has been shown to bind to the receptor with high affinity, thereby blocking the activity of dopamine in the brain. This mechanism of action is believed to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide. One area of interest is the development of more potent and selective dopamine D4 receptor antagonists. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to explore the potential therapeutic applications of 2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide in various disease states.

Synthesis Methods

The synthesis of 2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide involves the reaction of 2-cyclopropylamino-1-(1H-1,2,4-triazol-5-yl)ethanone with acetic anhydride in the presence of a base. The process results in the formation of a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess properties that make it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and anxiety disorders. The compound has also been found to have potential applications in the treatment of pain, inflammation, and cancer.

properties

IUPAC Name

2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6(9-10-5-11-13-9)12-8(14)4-7-2-3-7/h5-7H,2-4H2,1H3,(H,12,14)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWLAWAYTNVWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)NC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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